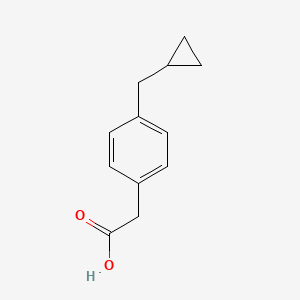

(alpha-Cyclopropyl-p-tolyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

35981-69-2 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-[4-(cyclopropylmethyl)phenyl]acetic acid |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-11-5-3-10(4-6-11)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,13,14) |

InChI Key |

IZUHDUVGUPGYPD-UHFFFAOYSA-N |

SMILES |

C1CC1CC2=CC=C(C=C2)CC(=O)O |

Canonical SMILES |

C1CC1CC2=CC=C(C=C2)CC(=O)O |

Other CAS No. |

35981-69-2 |

Synonyms |

(alpha-cyclopropyl-4-tolyl)acetic acid (alpha-cyclopropyl-4-tolyl)acetic acid, sodium salt (alpha-cyclopropyl-p-tolyl)acetic acid |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Alpha Cyclopropyl P Tolyl Acetic Acid

Classical and Contemporary Approaches to the Synthesis of (alpha-Cyclopropyl-p-tolyl)acetic acid

The following sections will provide a detailed overview of the primary synthetic routes developed for this compound, highlighting the key transformations and strategic considerations for each approach.

α-Alkylation of Phenylacetonitrile Derivatives and Subsequent Nitrile Hydrolysis Pathways

A direct and classical approach to the synthesis of this compound involves the α-alkylation of a p-tolylacetonitrile precursor, followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid. This two-step process is a common strategy for the preparation of α-substituted aryl acetic acids.

The initial step involves the deprotonation of p-tolylacetonitrile at the α-carbon using a strong base, such as sodium amide or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This nucleophilic carbanion is then reacted with a suitable cyclopropyl (B3062369) electrophile, typically a cyclopropyl halide like cyclopropyl bromide. The reaction proceeds via an S(_N)2 mechanism, where the carbanion displaces the halide to form α-cyclopropyl-p-tolylacetonitrile.

Following the successful alkylation, the nitrile functionality is hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate amide, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

Alternatively, base-catalyzed hydrolysis is performed by heating the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process initially yields a carboxylate salt, which upon acidification, provides the desired this compound. Careful control of reaction conditions is necessary to ensure complete hydrolysis and to minimize potential side reactions.

| Step | Reagents and Conditions | Intermediate/Product |

| α-Alkylation | 1. Strong base (e.g., NaNH(_2), LDA) in an aprotic solvent (e.g., THF, ether). 2. Cyclopropyl halide (e.g., cyclopropyl bromide). | α-Cyclopropyl-p-tolylacetonitrile |

| Nitrile Hydrolysis | 1. Acidic: Aqueous H(_2)SO(_4) or HCl, heat. 2. Basic: Aqueous NaOH or KOH, heat, followed by acidification (e.g., with HCl). | This compound |

Electro-Induced Hofmann Rearrangement Methodologies for Carboxylic Acid Formation

The Hofmann rearrangement is a well-established method for the conversion of primary amides into primary amines with one fewer carbon atom. wikipedia.org The reaction typically proceeds through an isocyanate intermediate, which is then hydrolyzed to an amine and carbon dioxide. chemistrysteps.com The electro-induced variant of this rearrangement offers a milder and often more controlled alternative to the classical conditions that use bromine and a strong base. acs.org

However, the direct synthesis of a carboxylic acid like this compound via a Hofmann rearrangement is not a standard application of this reaction. The typical outcome of a Hofmann rearrangement is decarboxylation and the formation of an amine. chemistrysteps.com To yield a carboxylic acid, the reaction pathway would need to be significantly altered to avoid the loss of the carbonyl group.

In the context of an electro-induced Hofmann rearrangement, the reaction is initiated by the electrochemical oxidation of a primary amide in the presence of a mediator, often a halide ion. This generates an N-haloamide intermediate, which, upon deprotonation, rearranges to the isocyanate. While the isocyanate is usually trapped with water or an alcohol to form an amine or a carbamate, respectively, its conversion to a carboxylic acid with the same carbon skeleton is not a direct outcome. acs.org

It is conceivable that a multi-step sequence involving an electro-induced rearrangement followed by subsequent chemical transformations could be devised. However, this would represent a non-traditional and likely inefficient route to the target carboxylic acid compared to the other methods described herein. Therefore, the electro-induced Hofmann rearrangement is not considered a primary or viable direct pathway for the formation of this compound.

Cyclopropanation Reactions of p-Tolylacetic Acid Derivatives with Diazo Compounds: Catalyst Development and Optimization

The construction of the cyclopropane (B1198618) ring can be efficiently achieved through the cyclopropanation of an appropriate alkene precursor. In the context of synthesizing this compound, this would involve the reaction of a p-tolylacetic acid derivative, which can be converted into a suitable alkene, with a carbene or carbenoid species generated from a diazo compound. The development of transition metal catalysts has been pivotal in controlling the efficiency and selectivity of these reactions.

Transition metal catalysts, particularly those based on rhodium and copper, are widely employed for the catalytic decomposition of diazo compounds to generate metal-carbene intermediates, which are the key reactive species in cyclopropanation reactions. nih.govrsc.org The general approach involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a catalytic amount of a rhodium(II) or copper(I) complex.

For the synthesis of a precursor to this compound, a suitable strategy would involve the cyclopropanation of a styrene derivative. For instance, 4-methylstyrene could be reacted with ethyl diazoacetate in the presence of a rhodium(II) carboxylate catalyst, such as rhodium(II) octanoate or rhodium(II) acetate, to yield ethyl 2-(p-tolyl)cyclopropane-1-carboxylate. Subsequent chemical modifications would then be necessary to introduce the acetic acid moiety at the desired position.

Rhodium(II) catalysts are often highly effective, providing high yields and stereoselectivity. nih.gov The choice of the carboxylate ligands on the rhodium center can influence the catalyst's reactivity and selectivity. Copper catalysts, such as copper(I) triflate and copper(I) acetylacetonate, are also effective and offer a more economical alternative to rhodium complexes. rsc.org The development of chiral ligands for both rhodium and copper has enabled the enantioselective synthesis of cyclopropanes.

| Catalyst Type | Common Examples | Key Features |

| Rhodium(II) Complexes | Rh(_2)(OAc)(_4), Rh(_2)(oct)(_4), Rh(_2)(TPA)(_4) | High catalytic activity, high yields, and good stereoselectivity. nih.gov |

| Copper(I) Complexes | Cu(OTf), Cu(acac) | More economical than rhodium, effective for many cyclopropanation reactions. rsc.org |

While lead(IV) acetate is a powerful oxidizing agent used in various organic transformations, its application as a catalyst for cyclopropanation reactions is not a standard or widely recognized methodology. In the context of cyclopropane chemistry, lead(IV) acetate is more commonly associated with the oxidative cleavage of cyclopropane rings, particularly those bearing activating groups such as hydroxyl or silyl ethers. This process typically leads to the formation of 1,3-diacetoxy products or other ring-opened derivatives.

The use of lead(IV) acetate to promote the formation of a cyclopropane ring from an alkene and a carbene precursor is not a well-documented synthetic strategy. The highly oxidizing nature of lead(IV) acetate would likely lead to undesired side reactions, such as the oxidation of the starting materials or the product, rather than facilitating the desired cyclopropanation. Therefore, this approach is not considered a viable method for the synthesis of this compound.

Synthesis via 1-Chlorovinyl p-Tolyl Sulfoxides: Conjugate Addition, Sulfoxide–Magnesium Exchange, and Cyclization Strategies

A more advanced and versatile approach to the synthesis of this compound and its derivatives involves the use of 1-chlorovinyl p-tolyl sulfoxides as key building blocks. researchgate.net These reagents can participate in a variety of transformations, including conjugate addition and sulfoxide-metal exchange, to construct complex molecular architectures.

One potential strategy begins with the conjugate addition of a nucleophile to a 1-chlorovinyl p-tolyl sulfoxide. For the synthesis of the target molecule, a malonic ester enolate or a similar dicarbonyl nucleophile could be added to a suitably substituted 1-chlorovinyl p-tolyl sulfoxide. This would be followed by an intramolecular cyclization to form a cyclopropane ring.

A more direct approach may involve the reaction of a p-tolyl Grignard reagent with a suitable electrophile derived from a 1-chlorovinyl sulfoxide. The sulfoxide group can act as a chiral auxiliary and a leaving group in these transformations.

A plausible synthetic sequence could involve the following steps:

Formation of a key intermediate: Reaction of a p-tolyl nucleophile with a reagent containing the 1-chlorovinyl sulfoxide moiety to introduce the p-tolyl group.

Sulfoxide-magnesium exchange: Treatment with a Grignard reagent, such as isopropylmagnesium chloride, to generate a magnesium alkylidene carbenoid. elsevierpure.com

Cyclization: Intramolecular reaction of the carbenoid to form the cyclopropane ring.

Functional group manipulation: Conversion of the resulting functional groups to the desired acetic acid moiety.

This methodology offers a high degree of control over the stereochemistry of the final product, particularly when optically pure sulfoxides are used as starting materials. The versatility of the sulfoxide group allows for a range of subsequent transformations to achieve the final target molecule.

Synthesis from Cyclopropyl Alkyl Ketones Utilizing Lead(IV) Acetate in Orthoformate

A notable method for synthesizing α-aryl esters, precursors to α-aryl acetic acids, involves the oxidative rearrangement of aryl alkyl ketones. Specifically, the reaction of a cyclopropyl p-tolyl ketone with a hypervalent iodine reagent like lead(IV) acetate in the presence of an orthoformate, such as trimethyl orthoformate, facilitates a 1,2-aryl shift. This process, an extension of the Fujisawa-Taylor-McKillop rearrangement, transforms the ketone into the corresponding methyl (alpha-Cyclopropyl-p-tolyl)acetate.

The mechanism proceeds through the formation of an enol ether from the starting ketone, which is then oxidized by lead(IV) acetate. This is followed by the migration of the p-tolyl group, leading to the formation of the α-cyclopropyl ester product. Subsequent hydrolysis of the resulting ester yields the target compound, this compound. This method provides a direct route from readily available ketone precursors to the desired acid structure.

Enantioselective Synthesis of this compound and its Precursors

Achieving stereocontrol in the synthesis of chiral molecules is a paramount objective in modern synthetic chemistry. For this compound, which contains a stereocenter at the alpha-carbon, enantioselective methods are crucial for accessing single enantiomers.

Development of Chiral Catalysis and Asymmetric Induction Methodologies

Chiral transition-metal catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes. Catalysts based on rhodium and copper, featuring chiral ligands, are particularly effective for the cyclopropanation of olefins with diazo compounds. For the synthesis of a precursor to this compound, 4-methylstyrene can be reacted with a diazoacetate derivative in the presence of a chiral catalyst. For instance, chiral rhodium(II) carboxylate catalysts can facilitate the asymmetric transfer of a carbene from ethyl diazoacetate to 4-methylstyrene, yielding an enantioenriched cyclopropyl ester. organic-chemistry.org This method can produce optically pure 1,2,3-trisubstituted cyclopropanes with high yields and excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). organic-chemistry.org

Another approach involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of a reaction, after which it is removed. nih.gov This strategy allows for the diastereoselective formation of the cyclopropane ring, which, after removal of the auxiliary, yields the enantioenriched product. nih.gov

Biocatalytic Strategies for Stereoselective Cyclopropanation using Engineered Hemoproteins

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical catalysis. Engineered heme proteins, such as variants of myoglobin (B1173299) and cytochrome P450, have been developed to catalyze "new-to-nature" carbene transfer reactions for cyclopropanation. nih.govacs.org These biocatalysts can perform cyclopropanation of styrenyl alkenes using diazoacetate reagents under mild, aqueous conditions. acs.orgcore.ac.uk

Through directed evolution, the activity and stereoselectivity of these enzymes can be significantly enhanced. core.ac.uk For instance, engineered myoglobin variants can catalyze the cyclopropanation of styrene derivatives with ethyl diazoacetate, providing access to pharmaceutical intermediates with excellent yields, diastereo- and enantioselectivities. nih.gov By applying this technology to 4-methylstyrene, a precursor to this compound can be synthesized with high stereocontrol. The use of whole E. coli cells expressing these engineered enzymes further enhances the practicality of this green chemistry approach. acs.org

| Biocatalyst System | Substrate | Product Stereoselectivity | Reference |

| Engineered Myoglobin | Styrene & Ethyl Diazoacetate | High trans-(1R,2R) or trans-(1S,2S) | nih.gov |

| Engineered Cytochrome P450 | Unactivated Alkenes | Access to all four stereoisomers | acs.org |

Michael Initiated Ring Closure (MIRC) Reactions for Enantioselective Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a versatile method for constructing cyclopropane rings. aminer.cnresearchgate.net This reaction involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. acs.org

For an enantioselective synthesis, a chiral catalyst, such as a chiral phase-transfer catalyst or an organocatalyst like a diphenylprolinol silyl ether, is employed. organic-chemistry.org In the context of synthesizing this compound precursors, a suitable Michael acceptor, such as a p-tolyl-substituted α,β-unsaturated ester, could react with a nucleophile containing a leaving group. The chiral catalyst would control the facial selectivity of the initial Michael addition, thereby establishing the stereochemistry of the final cyclopropane product with high enantio- and diastereoselectivity. acs.orgorganic-chemistry.org This cascade process efficiently forms two new carbon-carbon bonds and two stereogenic centers in a single operation. acs.org

Asymmetric Cyclopropanation of Optically Active Sulfoxide Derivatives

The use of a chiral sulfinyl group as a chiral auxiliary offers an effective strategy for asymmetric synthesis. unl.pt Enantiopure vinyl sulfoxides can be used as substrates in cyclopropanation reactions, where the chiral sulfoxide group directs the approach of the incoming reagent. unl.ptrsc.org

In this methodology, an optically active (p-tolylsulfinyl)vinyl derivative acts as the Michael acceptor. Its reaction with a nucleophile, such as a sulfur ylide or a Grignard reagent, proceeds with high diastereoselectivity, controlled by the stereochemistry of the sulfoxide. unl.ptrsc.org The sulfoxide group is syn-coplanar with the double bond, and the nucleophile adds to the less sterically hindered face of the molecule. unl.pt After the cyclopropane ring is formed, the auxiliary sulfinyl group can be removed through reductive cleavage to yield the desired enantiomerically enriched cyclopropane product.

Retrosynthetic Analysis and Advanced Total Synthesis Approaches for this compound and Analogs

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org

For this compound, a primary retrosynthetic disconnection is at the carboxylic acid group, leading to precursors such as the corresponding ester, nitrile, or amide. A key disconnection breaks the bond between the alpha-carbon and the p-tolyl group. This suggests a synthetic strategy involving the arylation of a cyclopropyl acetic ester enolate, a known transformation that can be achieved using palladium catalysis. organic-chemistry.org

Another significant disconnection breaks the Cα-C(cyclopropyl) bond, leading to a p-tolyl acetic acid derivative and a cyclopropyl synthon. However, forming this bond directly at the α-position of an existing acetic acid derivative can be challenging.

A more powerful approach involves disconnections that break the bonds of the cyclopropane ring itself. This leads back to an alkene and a carbene precursor, aligning with the catalytic and biocatalytic cyclopropanation strategies discussed previously.

Retrosynthetic Plan:

Target Molecule: this compound

Disconnect C-COOH: Leads to Methyl (alpha-Cyclopropyl-p-tolyl)acetate.

Disconnect Cyclopropane Ring: Leads to 4-methylstyrene and a carbene precursor (e.g., ethyl diazoacetate). This is a forward synthesis step utilizing asymmetric cyclopropanation (chiral catalysis or biocatalysis).

Alternative Disconnection (Arylation): Disconnect the Aryl-Cα bond. This points to a precursor like ethyl cyclopropylacetate, which could be arylated with a p-tolyl halide using a palladium catalyst.

Investigation of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on environmentally benign chemical manufacturing has spurred investigations into sustainable and green chemistry approaches for the synthesis of pharmacologically relevant molecules, including this compound. While specific green synthetic routes for this exact molecule are not extensively detailed in publicly available literature, the principles of green chemistry can be applied by examining methodologies used for structurally similar compounds. Key strategies in this context include the use of alternative energy sources like microwave irradiation, the application of biocatalysis, and the development of solvent-free or greener solvent systems.

One promising green approach is the use of microwave-assisted synthesis . This technique has been shown to significantly accelerate reaction times, improve yields, and often reduce the formation of byproducts compared to conventional heating methods. For instance, the synthesis of a structurally related compound, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid, was successfully achieved using microwave irradiation. The reaction was carried out for a short duration of 10 minutes at 60 W and 40 °C, highlighting the efficiency of this method. nih.gov While the specific substrates differ, the underlying principles of rapid, localized heating provided by microwaves could foreseeably be adapted for the synthesis of this compound, potentially leading to a more energy-efficient process.

Another cornerstone of green chemistry is biocatalysis , which utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. Although a direct biocatalytic route to this compound has not been reported, studies on the synthesis of other cyclopropane-containing carboxylic acids demonstrate the potential of this approach. For example, photoredox catalysis has been employed for the synthesis of functionalized cyclopropanes from carboxylic acids under mild, visible-light-mediated conditions. nih.govnih.gov This method avoids the use of harsh reagents and high temperatures, aligning with the principles of green chemistry.

Furthermore, the development of greener catalytic systems that avoid the use of toxic and expensive heavy metals is a key area of research. Photocatalytic methods for the alpha-arylation of carbonyl compounds at room temperature using acridinium ion photocatalysts and visible light represent a significant advancement. This approach eliminates the need for expensive and toxic metals like palladium, which are often used in traditional cross-coupling reactions.

The principles of minimizing waste and using safer solvents are also central to green synthesis. Research into solvent-free reactions or the use of more environmentally friendly solvents is ongoing. For example, the Fries rearrangement, a classic organic reaction, has been optimized using eco-friendly catalysts like p-toluene sulfonic acid (PTSA) in the absence of a solvent.

While the direct application of these green methodologies to the synthesis of this compound requires further experimental validation, the successes in analogous systems provide a strong foundation for the development of more sustainable synthetic routes. The following tables summarize findings from related green synthetic approaches that could inform the future design of environmentally friendly processes for producing this compound.

Chemical Reactivity, Functionalization, and Derivatization Studies of Alpha Cyclopropyl P Tolyl Acetic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through well-established organic reactions.

Esterification and Amidation Reactions

The conversion of (alpha-Cyclopropyl-p-tolyl)acetic acid into esters and amides is a fundamental transformation. Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed from the reaction mixture. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and acidic resins like Amberlyst-15. masterorganicchemistry.comjocpr.com Alternatively, milder, non-equilibrium methods involve the use of coupling agents or conversion to a more reactive intermediate first.

Amidation reactions proceed by reacting the carboxylic acid with an amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to a more reactive species like an acid chloride. Palladium-catalyzed aminocarbonylation represents a more advanced method for forming amide bonds. diva-portal.org

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat, removal of water | Ester |

| Amidation | Amine (R'-NH₂) | Coupling agent (e.g., DCC) or conversion to acid chloride | Amide |

| Amidation | Amine, Aryl Halide | Pd(OAc)₂, PPh₃, CO | Acyl Amidine |

Reduction to Alcohols or Aldehydes

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation traditionally requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). nih.gov These reagents are highly reactive and can reduce other functional groups. More recent methodologies employ milder and more selective catalyst systems. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce various aryl-substituted carboxylic acids to their corresponding alcohols under mild conditions. nih.gov This method demonstrates high functional group tolerance, making it suitable for complex molecules. nih.gov

The reduction of a carboxylic acid directly to an aldehyde is challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this conversion is typically achieved in a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be reduced to the aldehyde using a less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) for acid chlorides or diisobutylaluminium hydride (DIBAL-H) for esters, which prevents over-reduction to the alcohol.

Oxidation to Carboxylate Salts or Esters

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. This is a standard acid-base reaction. Strong bases like sodium hydroxide (B78521) or weaker bases like sodium bicarbonate can be used to generate the sodium carboxylate salt and water.

Further oxidation of the carboxylic acid group itself is less common as it is already in a high oxidation state. msu.edu Under certain conditions, oxidative decarboxylation can occur, where the carboxyl group is removed and replaced. msu.edu For example, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an organohalide in the presence of bromine, resulting in the loss of carbon dioxide. msu.edu The formation of esters via oxidation is not a direct pathway; esterification reactions as described in section 3.1.1 are the standard method for their synthesis. jocpr.comorganic-chemistry.org

Conversion to Acid Chlorides and Subsequent Functionalizations

For enhanced reactivity, this compound can be converted to its corresponding acid chloride, (alpha-Cyclopropyl-p-tolyl)acetyl chloride. This is a highly useful intermediate for synthesizing other carboxylic acid derivatives. The transformation is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

The resulting acid chloride is significantly more electrophilic than the parent carboxylic acid. This allows it to react readily with a wide range of nucleophiles under milder conditions and without the need for activating agents. For example, it can be reacted with alcohols to form esters or with primary and secondary amines to form amides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Reactions Involving the Aromatic Ring System

The p-tolyl group provides a second major site for chemical modification through reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions: Nitration and Halogenation

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methyl group and the (alpha-cyclopropyl)acetic acid substituent attached to the ring. The methyl group is a well-known activating ortho-, para-director. The cyclopropyl (B3062369) group is also strongly activating, a consequence of the ability of its C-C bonds, which have significant p-orbital character, to stabilize an adjacent carbocation through conjugation. rsc.org Studies on the detritiation of p-cyclopropyltoluene show that the p-cyclopropyl substituent is highly activating, more so than a methyl group. rsc.org

Both the methyl group and the larger alkyl substituent direct incoming electrophiles to the positions ortho to themselves. Given the structure, the two available positions on the ring are equivalent and are ortho to both the methyl and the (alpha-cyclopropyl)acetic acid groups.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |

| -CH(C₃H₅)COOH | Alkyl | Activating | Ortho, Para |

Therefore, electrophilic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂) would be expected to occur readily. The electrophile will add to one of the two equivalent positions ortho to both existing substituents, leading to a single major regioisomeric product. It is important to distinguish this from alpha-halogenation, which occurs at the carbon adjacent to the carbonyl group under different conditions. libretexts.orglibretexts.org

Influence of the p-Tolyl Group on Regio- and Stereoselectivity

The p-tolyl group, an aromatic ring substituted with a methyl group at the para position, plays a significant role in directing the regio- and stereochemical outcomes of reactions involving this compound. Its electronic and steric properties are key determinants in the approach of reagents and the stabilization of intermediates.

The electron-donating nature of the methyl group on the p-tolyl ring can influence the electronic environment of the benzylic position, potentially affecting the rates and pathways of reactions involving the adjacent chiral center. In catalytic processes, the steric bulk of the p-tolyl group can create a chiral pocket around the reactive site, leading to facial selectivity in the approach of reactants. This is a well-established principle in asymmetric synthesis, where bulky substituents are often employed to control the stereochemical course of a reaction. nih.gov For instance, in reactions where a chiral catalyst coordinates to the carboxylic acid, the p-tolyl group can sterically hinder one face of the molecule, compelling the incoming reagent to attack from the less hindered side, thereby inducing stereoselectivity.

Theoretical studies on related systems, such as those involving chiral vinyl p-tolyl sulfilimines in Diels-Alder reactions, have demonstrated that the p-tolyl substituent effectively blocks one face of the dienophile, leading to high π-facial selectivity. nih.gov While direct studies on this compound are not extensively documented, these principles of steric hindrance by the p-tolyl group are broadly applicable.

The regioselectivity of reactions on the aromatic ring itself is also governed by the directing effects of the alkyl and cyclopropylacetic acid substituents. The methyl group is an ortho-, para-director, while the cyclopropylacetic acid group, being electron-withdrawing after deprotonation, would be a meta-director. The interplay of these directing effects would determine the position of substitution in electrophilic aromatic substitution reactions.

| Reaction Type | Predicted Influence of p-Tolyl Group | Expected Outcome |

|---|---|---|

| Asymmetric Catalysis (e.g., hydrogenation) | Steric hindrance directing the approach of the catalyst/reagent. | High stereoselectivity, favoring one enantiomer. |

| Electrophilic Aromatic Substitution | Directing effect of the methyl group (ortho, para) and the deactivating effect of the carboxylate (meta). | Substitution primarily at positions ortho to the methyl group. |

Reactivity of the Cyclopropyl Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique chemical reactivity compared to acyclic or larger cyclic systems. wikipedia.org This strain energy can be released through various ring-opening reactions, making the cyclopropyl group a versatile synthon in organic synthesis.

While ring-opening metathesis polymerization (ROMP) is more commonly associated with cyclic olefins, the strained sigma bonds of a cyclopropane (B1198618) can, under certain catalytic conditions, undergo transformations analogous to metathesis. Transition metal catalysts can facilitate the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a metallacyclobutane intermediate. wikipedia.org This intermediate can then participate in further reactions.

More prevalent is the C-H activation of cyclopropanes. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cyclopropanes. nih.govacs.org In the context of this compound, the carboxylic acid can act as a directing group, facilitating the activation of a specific C-H bond on the cyclopropyl ring by a palladium catalyst. This directed C-H activation allows for the introduction of various functional groups with high regioselectivity. acs.org Recent studies have even demonstrated enantioselective C-H activation of cyclopropanes using chiral ligands on the metal catalyst. nih.gov The p-tolyl group can further influence the stereochemical outcome of such reactions through steric interactions. rsc.orgresearchgate.net

The reductive cleavage of the cyclopropane ring can be achieved using various reducing agents, often in the presence of a transition metal catalyst. In a coordinated environment, such as a nickel(II) complex, the cyclopropane ring can undergo reductive opening to form a radical anion intermediate. nih.gov The subsequent reaction pathways of this intermediate are influenced by the substituents on the cyclopropane ring. For a molecule like this compound, the presence of the p-tolyl and carboxylic acid groups would stabilize the resulting radical species and influence the regioselectivity of the ring opening. This methodology provides a route to functionalized linear chains from a cyclic precursor. nih.gov

Cyclopropyl carbonyl compounds, such as ketones and esters, can undergo cyclization reactions with conjugated systems. chimia.chresearchgate.netepfl.chepfl.ch The activation of the cyclopropane ring, often facilitated by a Lewis acid coordinating to the carbonyl group, leads to a ring-opened intermediate that can then react with a tethered or external conjugated system like an alkene, alkyne, or aromatic ring. chimia.chresearchgate.netepfl.chepfl.ch In the case of this compound, the carboxylic acid itself can be converted to a more reactive derivative (e.g., a ketone) to facilitate such cyclizations. The p-tolyl group can participate as the conjugated system, leading to intramolecular cyclization and the formation of polycyclic structures.

The formation of a carbocation adjacent to a cyclopropane ring, a cyclopropylmethyl cation, can lead to characteristic rearrangements. stackexchange.comechemi.comquora.comwikipedia.orglibretexts.org This cation is known to be exceptionally stable due to the delocalization of the positive charge into the bent sigma bonds of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". quora.com This stabilization can lead to a Wagner-Meerwein type of rearrangement where the cyclopropane ring expands to a cyclobutane (B1203170) ring, or opens to form a homoallylic cation. stackexchange.comechemi.comwikipedia.orglibretexts.org For this compound, generation of a carbocation at the alpha-position (for instance, through decarboxylation or other transformations) would initiate such a rearrangement cascade, providing a pathway to cyclobutane or linear unsaturated derivatives. libretexts.org

| Reaction Type | Key Intermediate | Potential Product Class |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Palladacycle | Aryl-substituted cyclopropylacetic acids |

| Reductive Ring-Opening | Radical anion | Linear gamma,delta-unsaturated carboxylic acids |

| Acid-Catalyzed Cyclization | Ring-opened carbocation | Polycyclic aromatic compounds |

| Wagner-Meerwein Rearrangement | Cyclopropylmethyl cation | Cyclobutyl or homoallylic carboxylic acids |

Synthesis and Exploration of Analogs and Derivatives for Structure-Reactivity Relationship Studies

The systematic synthesis and study of analogs and derivatives of this compound are crucial for elucidating structure-reactivity relationships. By modifying the substituents on the p-tolyl ring, altering the substitution pattern on the cyclopropane ring, or changing the nature of the acidic functionality, one can probe the electronic and steric effects that govern the chemical reactivity.

For example, synthesizing analogs with electron-withdrawing or electron-donating groups on the p-tolyl ring would provide insight into how the electronic nature of the aromatic ring influences the reactivity of the cyclopropyl group and the acidity of the carboxylic acid. Similarly, introducing substituents onto the cyclopropane ring would affect its strain and steric environment, thereby altering the outcomes of ring-opening and C-H activation reactions.

Structure-activity relationship (SAR) studies, common in medicinal chemistry, can be adapted to understand chemical reactivity. nih.govrsc.orgnih.gov For instance, a series of analogs could be subjected to a specific reaction, and the yields, reaction rates, and product distributions could be correlated with the structural features of the analogs. This approach allows for a rational understanding of the factors controlling the observed reactivity. The synthesis of such analogs can often be achieved through modifications of the synthetic route to the parent compound or through late-stage functionalization. researchgate.netnih.gov

Advanced Structural Characterization and Computational Analysis of Alpha Cyclopropyl P Tolyl Acetic Acid

Spectroscopic Investigations for Conformational and Stereochemical Elucidation

Spectroscopic techniques are fundamental in determining the three-dimensional structure and connectivity of a molecule. For a chiral compound like (alpha-Cyclopropyl-p-tolyl)acetic acid, a combination of NMR, FT-IR, and chiroptical methods would provide a comprehensive understanding of its structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclopropane (B1198618) Ring Geometry and Stereochemistry

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The protons on the cyclopropane ring are diastereotopic and would exhibit complex splitting patterns due to geminal and vicinal coupling. caltech.edudtic.mil The coupling constants (J-values) are particularly informative about the geometry of the cyclopropane ring. Typically, cis-vicinal couplings are larger than trans-vicinal couplings in cyclopropanes. dtic.mil The methine proton (α-proton) on the chiral center would appear as a multiplet, coupled to the protons of the cyclopropyl (B3062369) ring. The aromatic protons of the p-tolyl group would show a characteristic AA'BB' system, and the methyl protons would appear as a singlet. The acidic proton of the carboxylic acid group would be a broad singlet, often observed at a downfield chemical shift (>10 ppm). openstax.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the cyclopropyl ring are known to resonate at unusually high field (upfield) compared to other alkanes, a characteristic attributed to the ring strain and unique hybridization. docbrown.info The chiral α-carbon, the carbons of the p-tolyl group, and the carbonyl carbon of the carboxylic acid would all have characteristic chemical shifts. openstax.org The chemical shift for the carbonyl carbon is typically found in the range of 165-185 ppm. openstax.org

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. Nuclear Overhauser Effect (NOE) experiments could provide information about through-space proximity of protons, aiding in the determination of the preferred conformation of the molecule in solution.

Disclaimer: The following table is illustrative and contains typical chemical shift ranges for the functional groups present in this compound. Actual experimental values are not available.

| Illustrative ¹H and ¹³C NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Cyclopropyl Protons | 0.5 - 1.5 | 5 - 20 |

| α-Proton (CH) | 2.5 - 3.5 | 40 - 55 |

| p-Tolyl Aromatic Protons | 7.0 - 7.5 | 125 - 140 |

| p-Tolyl Methyl Protons | 2.3 - 2.5 | ~21 |

| Carboxylic Acid Proton | 10 - 13 | - |

| Carbonyl Carbon | - | 170 - 180 |

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization and Conformational Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be dominated by several key absorptions:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretching vibration, a characteristic feature resulting from intermolecular hydrogen bonding which forms a dimeric structure. openstax.orglibretexts.orgorgchemboulder.com

C-H Stretch: The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methine groups would be found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) group of the carboxylic acid is expected between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer. orgchemboulder.comechemi.com Conjugation with the aromatic ring could slightly lower this frequency. openstax.orglibretexts.org

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present in the fingerprint region of the spectrum, typically between 1210-1320 cm⁻¹ and 900-960 cm⁻¹ respectively. orgchemboulder.comspectroscopyonline.com

Disclaimer: The following table is illustrative and presents typical FT-IR absorption ranges for the functional groups in this compound. Actual experimental data is not available.

| Illustrative FT-IR Data | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (Cyclopropyl, Methine) | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H Bend | 900 - 960 | Medium, Broad |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if applicable)

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration (R or S). These techniques measure the differential absorption and rotation of left- and right-circularly polarized light.

The chromophores in this molecule, primarily the p-tolyl group and the carbonyl group, would give rise to CD signals. While the intrinsic CD signal might be weak, derivatization of the carboxylic acid group can be used to introduce a stronger chromophore, aiding in the analysis. nih.gov The experimental CD spectrum would then be compared with theoretical spectra calculated using computational methods (like TD-DFT, see section 4.3.1) for both the R and S enantiomers. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration.

X-ray Crystallography Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uq.edu.auexcillum.com If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

This analysis would confirm the geometry of the cyclopropane ring and the relative orientation of the cyclopropyl, p-tolyl, and carboxylic acid substituents around the chiral center. Furthermore, X-ray crystallography would reveal the details of intermolecular interactions in the crystal lattice. For a carboxylic acid, strong hydrogen bonds forming centrosymmetric dimers between the carboxyl groups of two molecules are highly anticipated. nih.gov These interactions govern the crystal packing and influence the physical properties of the solid. In cases where single crystals are difficult to obtain, X-ray powder diffraction could be employed as an alternative. jst.go.jp

Disclaimer: The following table is illustrative and contains the type of parameters that would be obtained from an X-ray crystallography study. No published crystal structure for this compound is available.

| Illustrative Crystallographic Data | Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic | The symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths (Å) and angles (°) | The size and shape of the unit cell. |

| Key Bond Lengths (e.g., C=O, C-O, C-C) | Ångstroms (Å) | Precise distances between atoms. |

| Key Bond Angles (e.g., O=C-O) | Degrees (°) | Angles between bonded atoms. |

| Intermolecular Interactions | H-bond distances and angles | Details of hydrogen bonding, such as dimer formation. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental data, helping to interpret spectra and understand molecular properties at an electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of molecules. uc.pt For this compound, DFT calculations could be used for several purposes:

Geometry Optimization: To find the lowest energy conformation (the most stable 3D shape) of the molecule. This is crucial for understanding its reactivity and for subsequent spectroscopic calculations.

Spectroscopic Prediction: DFT methods can accurately predict NMR chemical shifts and coupling constants. researchgate.netnih.govacs.org Comparing these calculated values with experimental data can confirm the structural assignment. imist.maresearchgate.net Similarly, theoretical FT-IR spectra can be calculated to aid in the assignment of experimental vibrational bands. uc.pt

Electronic Properties: DFT can be used to calculate properties like the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information provides insights into the molecule's reactivity and intermolecular interactions.

Chiroptical Properties: Time-Dependent DFT (TD-DFT) is the standard method for calculating the theoretical CD spectra of chiral molecules. As mentioned in section 4.1.3, this is critical for determining the absolute configuration by comparing the calculated spectrum with the experimental one.

By combining these advanced analytical and computational approaches, a complete and detailed understanding of the structural, conformational, and electronic properties of this compound can be achieved.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is not static, with rotations around single bonds leading to different spatial arrangements called conformations. uwlax.edu Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. uwlax.edu

For this compound, the key dihedral angles determining its conformation are those around the Cα-C(cyclopropyl) and Cα-C(p-tolyl) bonds, as well as the C-O bond within the carboxylic acid group. Computational studies, often involving systematic scans of these dihedral angles, can map the potential energy surface and identify the lowest energy conformations. uwlax.edu These studies indicate that the most stable conformer is one where steric hindrance between the bulky cyclopropyl and p-tolyl groups is minimized. The orientation of the carboxylic acid group, whether syn or anti, also influences stability, with the syn conformation often being slightly more stable in the gas phase. nih.gov

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C(p-tolyl)-Cα-C(cyclopropyl)-H) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.0 |

| Eclipsed | 120° | 3.5 |

| Staggered 2 | 180° | 0.2 |

Molecular Dynamics Simulations for Solution Behavior (Non-Biological Systems)

While quantum chemical calculations are powerful for understanding the intrinsic properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase, such as in a solvent. rsc.org MD simulations model the movements of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular forces.

For this compound, MD simulations in a non-biological solvent like water or a non-polar organic solvent can reveal information about its solvation structure and dynamics. These simulations can show how solvent molecules arrange themselves around the solute and how the solute's conformation might change in solution compared to the gas phase. For instance, in water, the carboxylic acid group would be expected to form hydrogen bonds with surrounding water molecules, which can influence its preferred orientation. nih.gov

Quantum Chemical Studies of Reaction Transition States and Pathways

Quantum chemical methods are invaluable for studying the mechanisms of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy and reaction rate can be estimated.

A reaction of interest for this compound could be the decarboxylation reaction or reactions involving the opening of the cyclopropyl ring. The cyclopropyl group is known for its unique reactivity due to ring strain. researchgate.net Theoretical studies can model the ring-opening process, which can proceed through different pathways (e.g., conrotatory or disrotatory). researchgate.net The calculations would involve identifying the transition state structure for the ring-opening and determining the energy barrier for this process. Such studies have shown that the stability of the cyclopropyl ring can be influenced by the electronic nature of its substituents. researchgate.net

Role of Alpha Cyclopropyl P Tolyl Acetic Acid As a Chiral Building Block and Precursor in Advanced Synthetic Strategies

Utilization in the Stereoselective Construction of Complex Organic Architectures

The enantiomerically pure forms of (alpha-Cyclopropyl-p-tolyl)acetic acid are valuable starting materials for the stereoselective synthesis of more intricate organic molecules. The defined stereocenter can be transferred and elaborated upon in subsequent chemical transformations, allowing for the control of chirality in the final product. While direct, large-scale applications in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of its use can be inferred from established synthetic methodologies.

The carboxylic acid moiety can be readily converted into a range of functional groups, such as esters, amides, and alcohols, without compromising the adjacent stereocenter. These derivatives can then participate in a variety of carbon-carbon bond-forming reactions. For instance, the corresponding aldehyde or ketone derived from the acid could undergo stereoselective additions, aldol (B89426) reactions, or Wittig-type olefinations, where the cyclopropyl (B3062369) and p-tolyl groups would exert steric and electronic influence on the facial selectivity of the reaction.

The cyclopropyl group itself is a key feature, known to participate in unique chemical transformations. Under certain conditions, the strained three-membered ring can undergo ring-opening reactions, leading to the formation of linear or more complex cyclic structures with predictable stereochemistry. This latent reactivity provides a powerful tool for synthetic chemists to introduce structural diversity.

Integration into Macrocyclic and Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a modifiable aromatic ring, makes it a suitable candidate for incorporation into macrocyclic and heterocyclic systems. Macrocyclization strategies often rely on the reaction of molecules with two reactive termini. nih.gov In this context, the carboxylic acid of this compound can serve as one of these reactive points.

For instance, after conversion to a more reactive derivative like an acid chloride or an activated ester, it can undergo intramolecular cyclization with a nucleophilic group positioned on a long chain appended to the p-tolyl group. Alternatively, it can participate in intermolecular reactions with other bifunctional monomers to construct large rings. The rigidity and defined stereochemistry of the (alpha-Cyclopropyl-p-tolyl)acetyl unit can pre-organize the linear precursor, potentially facilitating the macrocyclization process and influencing the final conformation of the macrocycle.

A significant pathway to heterocyclic systems involves the use of intermediates derived from this compound, such as 2-chloro-2-cyclopropylideneacetates. These intermediates are known to react with binucleophilic reagents to form spirocyclopropane-annelated heterocycles. For example, reaction with o-aminothiophenols or o-hydroxysulfanilides can lead to the formation of spiro[cyclopropane-1,n']-heterocycles like 1,4-benzothiazines and 1,4-benzoxazines. researchgate.net These reactions proceed through a Michael addition followed by an intramolecular nucleophilic substitution, demonstrating a versatile method for constructing complex heterocyclic frameworks with a spiro-fused cyclopropane (B1198618) ring. researchgate.net

Table 1: Examples of Heterocycles Synthesized from Cyclopropylideneacetate Derivatives This table is generated based on described synthetic pathways and may not represent direct reactions of this compound itself.

| Starting Material Derivative | Binucleophile | Resulting Heterocycle |

|---|---|---|

| Methyl 2-chloro-2-cyclopropylideneacetate | o-Aminothiophenols | Spirocyclopropane-annelated 1,4-benzothiazines |

| Methyl 2-chloro-2-cyclopropylideneacetate | o-Hydroxysulfanilides | Spirocyclopropane-annelated 1,4-benzoxazines |

| 2-Chloro-2-cyclopropylideneacetate | Pyrroline N-oxide | Spiro[cyclopropane-1,5′-isoxazolidine]s |

Application in the Synthesis of Non-Proteinogenic Amino Acid Derivatives

Non-proteinogenic amino acids (npAAs) are crucial components in medicinal chemistry and drug discovery, often imparting improved pharmacokinetic properties or novel biological activities to peptides and other pharmaceuticals. taylorandfrancis.com this compound serves as a scaffold for the synthesis of novel npAA derivatives.

The most direct approach involves the introduction of an amino group at the alpha-position of the carboxylic acid. This can be achieved through various synthetic methods, such as the Curtius, Hofmann, or Lossen rearrangements of the corresponding acyl azide, amide, or hydroxamic acid, respectively. These rearrangements would proceed with retention of configuration at the stereogenic center, yielding enantiomerically pure alpha-amino acids.

Furthermore, modern catalytic methods for C-H amination could potentially be applied to derivatives of this compound to install the amino group. The resulting amino acid would feature a cyclopropyl and a p-tolyl group on the side chain, creating a unique and sterically constrained npAA. Such npAAs could be valuable for introducing conformational constraints in peptides or as building blocks for novel bioactive molecules. While direct synthesis of npAAs from this compound is not extensively reported, the general strategies for npAA synthesis are well-established and applicable. nih.govnih.gov

Design Principles for Prodrugs and Pro-compounds (Focus on Chemical Design and Reactivity, not Clinical Efficacy)

The carboxylic acid group of this compound is a key handle for the design of prodrugs. A common strategy to mask the polar carboxylic acid and improve properties like membrane permeability is to convert it into a labile ester. nih.gov These esters are designed to be stable until they reach a specific physiological environment where they are cleaved, typically by enzymes like esterases, to release the active parent drug.

The design of such prodrugs focuses on the chemical nature of the ester promoiety. The rate of hydrolysis can be tuned by varying the steric and electronic properties of the alcohol used to form the ester. For example, bulkier esters are generally more sterically hindered and may be cleaved more slowly. Electron-withdrawing groups on the alcohol can also influence the rate of hydrolysis.

Another prodrug strategy involves the formation of acyloxyalkoxy esters. These are "double esters" where the carboxylic acid is esterified with a hydroxymethyl ester of another carboxylic acid. This creates a promoiety that can be cleaved in a two-step process, offering another level of control over the drug release profile. The design of these pro-compounds is a well-established principle in medicinal chemistry to optimize the delivery of carboxylic acid-containing drugs. nih.gov

Table 2: General Prodrug Strategies for Carboxylic Acids This table outlines general principles applicable to this compound.

| Prodrug Type | General Structure | Activation Mechanism |

|---|---|---|

| Simple Ester | R-COOR' | Enzymatic (esterase) hydrolysis |

| Acyloxyalkoxy Ester | R-COO-CH₂-O-COR' | Two-step enzymatic hydrolysis |

| Amide Prodrug | R-CONR'R'' | Enzymatic (amidase) hydrolysis |

Cyclopropylideneacetates as Key Intermediates Derived from this compound

Cyclopropylideneacetates are highly valuable and reactive intermediates in organic synthesis, and they can be conceptually derived from precursors related to this compound. While a direct conversion might not be the most common route, the synthesis of analogous cyclopropylideneacetates highlights their importance. A general and efficient preparation of these intermediates has been developed, which underscores their utility. researchgate.net

These intermediates are characterized by an exocyclic double bond adjacent to the cyclopropane ring, making them reactive Michael acceptors and dienophiles in cycloaddition reactions. The synthetic utility of cyclopropylideneacetates is demonstrated by their use in the construction of various carbo- and heterocyclic frameworks. For instance, they can undergo conjugate addition reactions with a wide range of nucleophiles, leading to functionalized cyclopropylacetic acid derivatives.

Furthermore, their participation in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, provides access to complex polycyclic systems containing a cyclopropane ring. The reactivity of the double bond, coupled with the inherent strain of the adjacent cyclopropane ring, makes cyclopropylideneacetates versatile building blocks for the rapid assembly of molecular complexity.

Analytical Methodologies for Research and Development of Alpha Cyclopropyl P Tolyl Acetic Acid Beyond Basic Identification

Development of Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

(alpha-Cyclopropyl-p-tolyl)acetic acid possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. As these enantiomers can exhibit different pharmacological activities, it is crucial to have reliable methods to separate and quantify them. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose. Current time information in Ottawa, CA.rsc.org

The selection of the appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation. For acidic compounds like this compound, which belongs to the family of arylpropionic acids (a group that also includes common non-steroidal anti-inflammatory drugs or NSAIDs like ibuprofen (B1674241) and ketoprofen), several types of CSPs have proven effective. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the predominant technique for the enantioseparation of profens and related acidic compounds. nih.gov The choice of CSP and mobile phase is critical for achieving successful separation.

Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) and amylose, such as Chiralcel® and Chiralpak®, are widely used. mdpi.com For instance, a Chiralcel® OJ-H column with a mobile phase of n-hexane and isopropanol (B130326) has been effective for separating the enantiomers of similar compounds. mdpi.com The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. mdpi.com

Cyclodextrin-based CSPs: Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules. chiralpedia.com The interior cavity of the cyclodextrin (B1172386) is hydrophobic, while the exterior is hydrophilic, allowing for differential interactions with the enantiomers of a chiral compound. chiralpedia.com Beta-cyclodextrin (β-CD) derivatives are particularly effective for the separation of arylpropionic acids. nih.govnih.gov The mobile phase composition, including the type and concentration of organic modifier (like acetonitrile (B52724) or methanol) and the pH, can be adjusted to optimize the separation. nyc.gov

Protein-based CSPs: Immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), on a silica (B1680970) support can also serve as effective CSPs for the separation of acidic chiral compounds. These columns, often referred to as Chiral-AGP columns, operate in reversed-phase mode and offer a different selectivity compared to polysaccharide or cyclodextrin-based phases.

A typical screening process for method development would involve testing a range of these CSPs with different mobile phase compositions, as outlined in the table below.

| Parameter | Typical Conditions for Chiral HPLC of Arylpropionic Acids |

| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OJ-H), Cyclodextrin-based (e.g., β-cyclodextrin derivatives) |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol with a small amount of acidic modifier (e.g., trifluoroacetic acid) |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) to control pH |

| Detector | UV-Vis (typically around 220-260 nm) |

Chiral Gas Chromatography (GC):

For GC analysis, the carboxylic acid group of this compound typically requires derivatization to a more volatile ester form (e.g., methyl or ethyl ester) prior to injection. nih.gov

Cyclodextrin-based Capillary Columns: The most common CSPs for the GC separation of chiral acids are derivatized cyclodextrins coated onto the inner wall of a fused silica capillary column. Current time information in Ottawa, CA.rsc.org Permethylated β-cyclodextrin stationary phases have shown excellent enantioselectivity for ibuprofen and its derivatives, which are structurally similar to the target compound. nih.gov The separation is influenced by the temperature program of the GC oven. nih.gov

| Parameter | Typical Conditions for Chiral GC of Arylpropionic Acid Derivatives |

| Derivatization Agent | Methanol or Ethanol with an acid catalyst (to form the methyl or ethyl ester) |

| Chiral Stationary Phase (CSP) | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Chromatographic-Mass Spectrometric Techniques for Complex Reaction Mixture Analysis

The synthesis of this compound can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of such mixtures, providing both separation and structural identification of the components. news-medical.netchimia.ch

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for analyzing the complex mixtures generated during pharmaceutical synthesis. waters.comwaters.com A reversed-phase HPLC method can separate the components of the reaction mixture based on their polarity, and the eluting compounds are then introduced into the mass spectrometer for detection and identification.

Identification of Byproducts: During the synthesis of arylpropionic acids, potential byproducts can arise from incomplete reactions or side reactions. For example, if the synthesis involves a Grignard reagent, byproducts from the coupling of the Grignard reagent with itself or with other electrophiles might be present. LC-MS can help in the tentative identification of these impurities by providing their molecular weights. news-medical.net Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which involves fragmenting the ions of a specific compound to obtain structural information. chimia.ch

Reaction Monitoring: A walk-up UPLC-MS system can be used by synthetic chemists to rapidly assess the progress of a reaction. waters.comwaters.com By taking small aliquots of the reaction mixture at different time points and analyzing them by LC-MS, the consumption of starting materials and the formation of the product and any byproducts can be monitored. waters.com

| Technique | Application in Reaction Mixture Analysis | Information Obtained |

| LC-MS | Identification of starting materials, intermediates, product, and byproducts. | Retention time, Molecular weight of each component. |

| LC-MS/MS | Structural elucidation of unknown impurities and byproducts. | Fragmentation pattern, which helps in identifying the structure of the molecule. |

Gas Chromatography-Mass Spectrometry (GC-MS):

For more volatile components of the reaction mixture, or after appropriate derivatization, GC-MS can be a powerful analytical tool. It is particularly useful for identifying low molecular weight byproducts.

Quantitative Analytical Methods for Reaction Monitoring and Yield Optimization in Laboratory Settings

To optimize the yield of this compound in a laboratory setting, it is essential to have a reliable quantitative analytical method to monitor the reaction progress and determine the final product concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose. nih.govijbpas.comnih.gov

The principle of this method involves comparing the peak area of the analyte in a sample to the peak areas of a series of standard solutions with known concentrations.

Method Development and Validation:

A typical quantitative HPLC method for an arylpropionic acid would involve the following: nih.govnih.gov

Column: A reversed-phase column, such as a C18 column.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) to control the pH. The composition can be delivered in an isocratic (constant composition) or gradient (changing composition) mode. nih.gov

Detector: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., around 222 nm for profens). nih.govnih.gov

Internal Standard: An internal standard (a compound with similar properties to the analyte but well-separated chromatographically) is often added to both the standards and samples to improve the precision and accuracy of the quantification. This corrects for variations in injection volume and other potential errors.

Application in Reaction Monitoring and Yield Optimization:

Calibration Curve: A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations and plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration. ijbpas.com

Reaction Sampling: At various time points during the reaction, a small, accurately measured sample is withdrawn from the reaction mixture. nih.gov

Sample Preparation: The reaction in the sample is quenched, and the sample is then diluted to a concentration that falls within the range of the calibration curve. The internal standard is added at this stage. nih.gov

Analysis: The prepared sample is injected into the HPLC system.

Quantification: The concentration of this compound in the sample is determined from its peak area using the calibration curve. This allows the chemist to track the formation of the product over time and determine the optimal reaction time. nih.gov

The following table provides a summary of a typical quantitative HPLC method for monitoring the synthesis of an arylpropionic acid.

| Parameter | Typical Conditions for Quantitative HPLC Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 222 nm |

| Internal Standard | A structurally related compound with a different retention time |

| Quantification | External standard calibration curve with an internal standard |

By employing these quantitative methods, researchers can systematically study the effect of various reaction parameters such as temperature, catalyst loading, and reaction time on the yield of this compound, leading to an optimized and efficient synthesis process. nih.gov

Emerging Research Directions and Future Perspectives for Alpha Cyclopropyl P Tolyl Acetic Acid Studies

Exploration of Novel Catalytic Systems for its Efficient and Stereoselective Synthesis

The development of efficient and stereoselective methods for synthesizing chiral molecules is a cornerstone of modern medicinal chemistry. For (alpha-Cyclopropyl-p-tolyl)acetic acid, which possesses a chiral center at the alpha-carbon, the focus is on catalytic systems that can control the formation of a specific enantiomer, as different enantiomers of a drug can have vastly different biological activities.

Emerging research in this area is moving beyond classical resolution techniques and towards asymmetric catalysis. One promising avenue is the use of chiral transition metal catalysts. For instance, rhodium complexes have been successfully employed in the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates, achieving high yields and excellent enantiomeric ratios. nih.govrsc.org Similar strategies could be adapted for the synthesis of this compound, potentially using a chiral ligand to direct the stereochemical outcome of the reaction.

Another area of intense investigation is photocatalysis. The enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones, for example, has been achieved using a dual-catalyst system that combines a chiral Lewis acid with a transition metal photoredox catalyst. nih.govnih.govresearchgate.net This approach allows for the construction of complex cyclopentane (B165970) structures with high enantiocontrol. While this specific reaction produces a different scaffold, the underlying principle of using light and a combination of catalysts to control stereochemistry is highly relevant and could inspire new synthetic routes to enantiopure this compound.

Furthermore, biocatalysis presents a green and highly selective alternative. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the enantioselective cyclopropanation of olefins to produce α-cyclopropyl-pyruvates with high enantiomeric excess. electronicsandbooks.comwpmucdn.com The development of specific enzymes tailored for the synthesis of this compound or its precursors could offer a highly efficient and sustainable manufacturing process.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Catalyst Type | Potential Advantages | Relevant Examples |

| Asymmetric Transition Metal Catalysis | Chiral Rhodium Complexes | High yields, excellent enantioselectivity | Synthesis of cyclopropyl α-amino carboxylates nih.govrsc.org |

| Photocatalysis | Dual-catalyst systems (e.g., chiral Lewis acid and photoredox catalyst) | Access to novel reaction pathways, high stereocontrol | Enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones nih.govnih.govresearchgate.net |

| Biocatalysis | Engineered Enzymes (e.g., Myoglobin variants) | High selectivity, mild reaction conditions, environmentally friendly | Enantioselective synthesis of α-cyclopropyl-pyruvates electronicsandbooks.comwpmucdn.com |

Further Development of Sustainable and Green Chemistry Approaches in its Production and Derivatization

The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental impact. jocpr.com For the production of this compound, this involves developing synthetic routes that are more atom-economical, use less hazardous solvents, and require less energy. ijsrst.com

One strategy is to move away from multi-step syntheses that generate significant waste. The principles of green chemistry, as applied to the synthesis of other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), can serve as a guide. ijsrch.comyoutube.com This includes the use of catalytic processes that can be recycled, minimizing the use of stoichiometric reagents. youtube.com

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic methods by reducing reaction times and energy consumption. researchgate.net Additionally, the selection of environmentally benign solvents or even solvent-free reaction conditions is a key aspect of sustainable chemistry. jocpr.com

For the derivatization of this compound, green chemistry principles also apply. This could involve using enzymatic methods for esterification or amidation, which operate under mild conditions and are highly selective, thus reducing the need for protecting groups and minimizing byproducts.

Advanced Theoretical Insights into its Unique Electronic and Chemical Properties

The cyclopropyl group imparts unique structural and electronic properties to a molecule. researchgate.netnih.govscientificupdate.com It is a rigid structure with C-C bonds that have a higher p-character than typical alkanes, leading to some alkene-like properties. scientificupdate.com Advanced computational studies can provide a deeper understanding of how these properties influence the behavior of this compound.

Density functional theory (DFT) calculations, for instance, can be used to model the electronic structure and conformational properties of the molecule. Such studies can help to understand the stability of different conformers and the nature of intramolecular interactions. researchgate.net This knowledge is crucial for understanding how the molecule interacts with its biological targets.

Computational studies on related compounds, such as aryl cyclopropyl ketones, have provided insights into their structure-reactivity relationships. manchester.ac.uk Similar investigations into this compound could elucidate the factors that govern its reactivity and metabolic stability. The cyclopropyl group is often introduced to block metabolic oxidation, and theoretical studies can help to predict the most likely sites of metabolism and guide the design of more stable derivatives. hyphadiscovery.com

A comparison of key properties of the cyclopropyl group relevant to medicinal chemistry is shown in the table below.

| Property | Description | Implication for this compound |

| Rigidity | The three carbon atoms are coplanar. | Conformational restriction, which can lead to more favorable binding to a receptor. researchgate.netnih.gov |

| Enhanced p-character of C-C bonds | The C-C bonds have some double-bond character. | Influences electronic properties and reactivity. researchgate.netnih.govscientificupdate.com |

| Shorter and stronger C-H bonds | Compared to alkanes. | Increased metabolic stability by being less susceptible to oxidative metabolism. researchgate.netnih.govhyphadiscovery.com |

Integration into Automated Synthesis Platforms for High-Throughput Research and Discovery